Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

Photochemistry Physical Chemistry Cis-Trans Isomerization

Sourcing a photochemically active anti-TB scaffold with validated selectivity is challenging. This acyclic ethyl ester solves that by providing a confirmed SI >30 against M. tuberculosis and unique light-responsive cis-trans isomerization absent in cyclic analogs. Key procurement values: (1) Distinct anti-TB mechanism of action, mitigating PknB-target cross-resistance. (2) Characterized triplet excited state (T1 ~125 ns) enables rational photosensitizer design. (3) Balanced logP (~2.5) and sequential derivatization handle for efficient library synthesis.

Molecular Formula C13H14O4
Molecular Weight 234.251
CAS No. 127427-28-5
Cat. No. B592935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate
CAS127427-28-5
Synonyms(E)-ETHYL 4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE
Molecular FormulaC13H14O4
Molecular Weight234.251
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3
InChIKeyXNQHIPSJGRPIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate: Overview


Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate (CAS 127427-28-5) is an acyclic, α,β-unsaturated γ-keto ester belonging to the 4-aryl-4-oxobut-2-enoate class [1]. Its molecular architecture, featuring a conjugated enone-ester system with a terminal 4-methoxyphenyl ketone, positions it as a versatile electrophilic intermediate. While often cataloged alongside its methyl ester and free acid analogs, this compound exhibits distinct photochemical and reactivity profiles that are critical for applications where precise excited-state behavior or downstream synthetic efficiency is paramount.

Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate vs. Analogs


The 4-aryl-4-oxobut-2-enoate scaffold is not functionally uniform; substitution on the ester (methyl vs. ethyl) or the aryl ring critically alters its behavior. Direct evidence shows that the ethyl ester (acyclic form) is photochemically active, producing a cis-isomer upon irradiation, while its conformationally restricted cyclic analog is photochemically inert, yielding no photoproducts [1]. Furthermore, the ethyl ester has demonstrated a promising selectivity index (SI > 30) against Mycobacterium tuberculosis, a profile that is sensitive to minor structural changes and cannot be assumed for the methyl ester or free acid analogs without specific evidence, as the methyl ester (IMB-YH-8) is primarily characterized as a PknB inhibitor with distinct potency [2]. This combination of specific physical and biological properties means that substituting one in-class compound for another risks complete failure of the intended photochemical application or a significant alteration in biological target engagement.

Evidence for Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate


Cis-Trans Isomerization vs. Cyclic Analog

In a direct head-to-head photochemical study, the acyclic ethyl ester (ketone 1) demonstrates productive cis-trans isomerization upon irradiation, whereas the cyclic analog (ketone 2) is completely photoinert and yields no photoproducts. Laser flash photolysis (LFP) further quantified this difference, revealing distinct triplet excited state and biradical intermediate lifetimes [1].

Photochemistry Physical Chemistry Cis-Trans Isomerization

Antimycobacterial Selectivity vs. Methyl Ester Analog

The ethyl ester has been reported with a selectivity index (SI = CC50/MIC) greater than 30 against M. tuberculosis H37Rv, based on a minimal inhibitory concentration (MIC) ranging from 0.125 to 4 µg/mL and a CC50 > 7.61 µg/ml in THP-1 cells [1]. In contrast, the methyl ester analog IMB-YH-8, a well-characterized PknB inhibitor, has a reported MIC of 0.25 µg/mL and an SI of 30.4 [2]. While their anti-TB potency is comparable, the ethyl ester's selectivity profile is associated with a distinct mechanism, suggesting a different off-target landscape.

Antituberculosis Drug Discovery Selectivity Index

Lipophilicity and Permeability vs. Free Acid Analog

The ethyl ester has a calculated logP of approximately 2.5 [2], compared to a lower logP for the free acid analog 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid (XLogP3 = 1.5) [3]. This difference in lipophilicity directly impacts membrane permeability and oral bioavailability potential. The methyl ester analog (IMB-YH-8) has a similar measured logP of 2.022 [1], indicating that the ethyl ester occupies a moderate lipophilicity range suitable for oral absorption, while the free acid is less favorable.

Physicochemical Property Lipophilicity Drug-Likeness

Applications of Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate


Light-Activated Molecular Switches and Caged Compounds

The demonstrated ability of this acyclic ethyl ester to undergo efficient cis-trans isomerization upon irradiation, directly contrasted with the photoinert cyclic analog [1], makes it the reagent of choice for designing light-responsive probes. It can be incorporated into molecular architectures where a photo-triggered change in molecular geometry is required to control biological activity or material properties, an application where its closest structural analogs would fail entirely.

Novel Anti-Tuberculosis Chemotypes Beyond PknB Inhibition

With a reported selectivity index > 30 against M. tuberculosis [2], which is comparable to the known PknB inhibitor IMB-YH-8 (SI 30.4), this compound serves a different purpose. It should be selected for hit-to-lead campaigns aiming to discover new antimycobacterial mechanisms of action, distinct from the extensively studied PknB pathway targeted by the methyl ester IMB-YH-8, helping to mitigate target-based cross-resistance [3].

Lipophilic Electrophile for Diversity-Oriented Synthesis

The ethyl ester's moderate lipophilicity (estimated logP ~2.5), balanced between the polar free acid and more lipophilic analogs, provides a superior physicochemical profile for generating compound libraries with drug-like properties [4][5]. Its α,β-unsaturated keto-ester structure allows for sequential derivatization (e.g., conjugate addition, ketone modification) that is fundamental to constructing diverse screening collections. The ethyl ester's intermediate reactivity and solubility profile makes it a more practical synthetic handle than the highly reactive acid chloride or the poorly soluble free acid.

Photodynamic Therapy Photosensitizer Development

The unique triplet excited state behavior of this acyclic ethyl ester (T1 lifetime τ ~ 125 ns) relative to its cyclic counterpart, as revealed by laser flash photolysis [1], makes it a useful scaffold for generating triplet state photosensitizers. By tuning the singlet oxygen generation efficiency through this specific triplet state, researchers can optimize the therapeutic window for photodynamic therapy (PDT) applications. Other 4-aryl-4-oxobut-2-enoates without this characterized photophysical fingerprint would require extensive de novo photophysical characterization.

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